3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Description

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a structurally complex molecule featuring:

- A propanamide linker, enabling hydrogen bonding and structural flexibility.

- A thiophene-pyrazine hybrid substituent, combining heteroaromatic systems that may enhance electronic properties and binding affinity.

Properties

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-20-10-8-16-5-2-3-6-17(16)18(20)9-11-22(27)26-15-19-23(25-13-12-24-19)21-7-4-14-29-21/h2-8,10,12-14H,9,11,15H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMPJBRFWVGCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3=NC=CN=C3C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxynaphthalen-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a synthetic derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data and case studies.

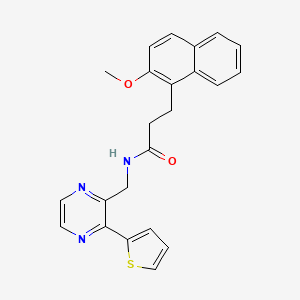

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a methoxynaphthalene moiety and a thiophen-pyrazine component, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections detail these activities.

Anticancer Activity

- Mechanism of Action :

- In Vitro Studies :

- Case Study :

Antimicrobial Activity

- Spectrum of Activity :

- Comparative Analysis :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Positioning : Compounds with ortho-substituents on the phenyl ring generally exhibited enhanced activity compared to meta or para substitutions.

- Number of Substituents : Increased substituents tend to decrease cytotoxicity; thus, monosubstituted derivatives are preferred for higher activity .

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Methoxynaphthalene Moieties

Compound A : (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

- Molecular Formula: C₂₂H₂₁ClNO₂ (estimated).

- Key Features :

- 6-Methoxynaphthalene core (vs. 2-methoxy in the target compound).

- Chlorophenethylamine substituent (vs. thiophene-pyrazine).

- Synthesis : Prepared via Schotten-Baumann reaction between racemic naproxen acyl chloride and 3-chlorophenethylamine .

- Characterization : ¹H/¹³C NMR, IR, and mass spectrometry confirmed the structure .

Compound B : N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide

- Key Features :

- Diphenylethyl group (lipophilic) instead of thiophene-pyrazine.

- Similar naproxen-derived backbone.

Propanamide Derivatives with Heteroaromatic Substituents

Compound C : 3-((5,7-Difluoro-3-hydroxy-1,3-dihydrobenzo[c]oxasilaborol-6-yl)thio)-N-(Pyrazin-2-yl)Propanamide

- Key Features :

- Pyrazine moiety (shared with the target compound).

- Silaborole-thioether linkage (unique).

- Characterization : HRMS and spectral data validated the structure .

Compound D : N-[3-(Benzimidazol-1-yl)Propyl]-3-Indol-1-yl-Propanamide

- Key Features :

- Benzimidazole and indole substituents (vs. thiophene-pyrazine).

- Similar propanamide linker.

Physical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.